3-Methyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)butan-1-one
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Overview
Description
3-Methyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)butan-1-one is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of key intermediatesThe final step involves the addition of the butanone moiety under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process. Additionally, purification methods such as crystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
3-Methyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The piperidine and pyrimidine rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: Shares the trifluoromethyl group but differs in the core structure.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but has a different functional group arrangement.
Uniqueness
3-Methyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)butan-1-one is unique due to its combination of a trifluoromethyl group with a pyrimidine and piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H20F3N3O2 |
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Molecular Weight |
331.33 g/mol |
IUPAC Name |
3-methyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H20F3N3O2/c1-10(2)9-13(22)21-7-4-11(5-8-21)23-14-19-6-3-12(20-14)15(16,17)18/h3,6,10-11H,4-5,7-9H2,1-2H3 |
InChI Key |
HFPAMCIXNOZKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)OC2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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